molecular formula C22H28N4O5S B11515551 Ethyl 5-ethyl-2-({[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 5-ethyl-2-({[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11515551
M. Wt: 460.5 g/mol
InChI Key: LNJHQRVTJGHYFR-UHFFFAOYSA-N
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Description

ETHYL 5-ETHYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

ETHYL 5-ETHYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-5-(4-ETHYLPIPERAZIN-1-YL)SULFONYLBENZOIC ACID
  • 5-[(4-ETHYLPIPERAZIN-1-YL)METHYL]PYRIDIN-2-AMINE

Uniqueness

ETHYL 5-ETHYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROBENZAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its thiophene core, combined with the nitro and piperazine groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H28N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[2-(4-ethylpiperazin-1-yl)-5-nitrobenzoyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H28N4O5S/c1-4-16-14-18(22(28)31-6-3)21(32-16)23-20(27)17-13-15(26(29)30)7-8-19(17)25-11-9-24(5-2)10-12-25/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,23,27)

InChI Key

LNJHQRVTJGHYFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CC)C(=O)OCC

Origin of Product

United States

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